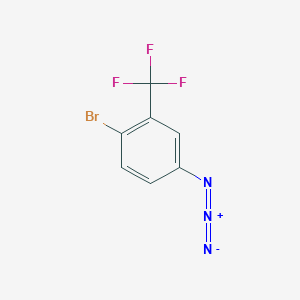
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine is an organic compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine typically involves the reaction of 3-(pyrrolidin-1-yl)benzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine forms.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its structural properties, while the benzyl and ethanamine groups contribute to the overall pharmacophore, facilitating interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- n-(3-(Piperidin-1-yl)benzyl)ethanamine
- n-(3-(Morpholin-1-yl)benzyl)ethanamine
- n-(3-(Pyrrolidin-1-yl)phenyl)ethanamine
Uniqueness
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties that can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different heterocyclic rings, such as piperidine or morpholine.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N-[(3-pyrrolidin-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-14-11-12-6-5-7-13(10-12)15-8-3-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3 |
Clave InChI |
HEPWNYPPUXYLFJ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC(=CC=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


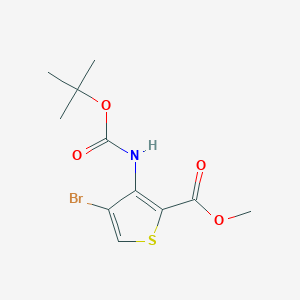
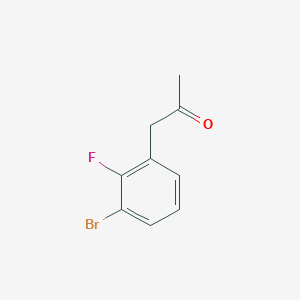
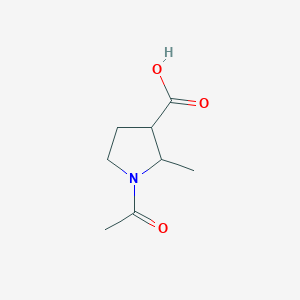


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
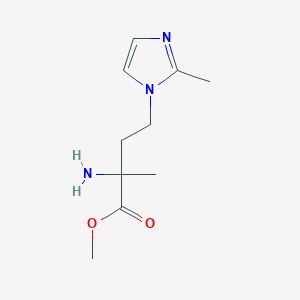

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
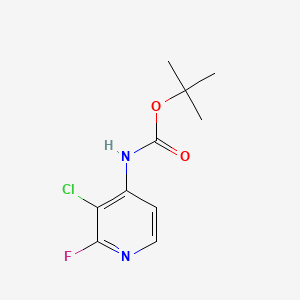
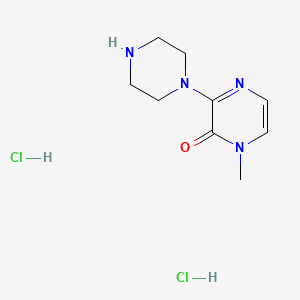
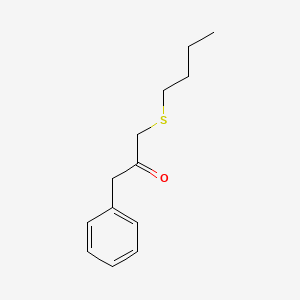
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
